Butetamate, (S)-
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
Butetamate, (S)- can be synthesized through a series of chemical reactions involving the esterification of 2-phenylbutanoic acid with 2-(diethylamino)ethanol. The reaction typically requires an acid catalyst such as sulfuric acid or hydrochloric acid to facilitate the esterification process .
Industrial Production Methods
In industrial settings, the production of Butetamate, (S)- involves large-scale esterification reactions under controlled temperature and pressure conditions. The use of continuous flow reactors and advanced purification techniques such as distillation and crystallization ensures high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Butetamate, (S)- undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding carboxylic acids.
Reduction: It can be reduced to form alcohols.
Substitution: It can undergo nucleophilic substitution reactions to form different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles such as amines and thiols are commonly used in substitution reactions.
Major Products Formed
Oxidation: Formation of 2-phenylbutanoic acid.
Reduction: Formation of 2-phenylbutanol.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Butetamate, (S)- has a wide range of applications in scientific research:
Mechanism of Action
Butetamate, (S)- exerts its effects by targeting the cough center in the brain, specifically the medulla oblongata. It increases the threshold for cough initiation, reducing the cough reflex without depressing the central nervous system. Additionally, it desensitizes sensory nerve endings in the respiratory tract, reducing irritability and suppressing cough .
Comparison with Similar Compounds
Similar Compounds
Butamirate Citrate: Another non-opioid antitussive with similar properties and uses.
Dextromethorphan: An opioid-derived antitussive with a different mechanism of action.
Codeine: An opioid antitussive with higher potential for dependency and side effects.
Uniqueness
Butetamate, (S)- is unique due to its dual action on both central and peripheral pathways, making it effective in suppressing cough without the adverse effects associated with opioid-based antitussives .
Properties
CAS No. |
133961-93-0 |
---|---|
Molecular Formula |
C16H25NO2 |
Molecular Weight |
263.37 g/mol |
IUPAC Name |
2-(diethylamino)ethyl (2S)-2-phenylbutanoate |
InChI |
InChI=1S/C16H25NO2/c1-4-15(14-10-8-7-9-11-14)16(18)19-13-12-17(5-2)6-3/h7-11,15H,4-6,12-13H2,1-3H3/t15-/m0/s1 |
InChI Key |
CKWHSYRZDLWQFV-HNNXBMFYSA-N |
Isomeric SMILES |
CC[C@@H](C1=CC=CC=C1)C(=O)OCCN(CC)CC |
Canonical SMILES |
CCC(C1=CC=CC=C1)C(=O)OCCN(CC)CC |
Origin of Product |
United States |
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